cis,trans-Sorbic acid, potassium salt

Catalog No.
S14402781
CAS No.
M.F
C6H7KO2
M. Wt
150.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis,trans-Sorbic acid, potassium salt

Product Name

cis,trans-Sorbic acid, potassium salt

IUPAC Name

potassium;(2Z,4E)-hexa-2,4-dienoate

Molecular Formula

C6H7KO2

Molecular Weight

150.22 g/mol

InChI

InChI=1S/C6H8O2.K/c1-2-3-4-5-6(7)8;/h2-5H,1H3,(H,7,8);/q;+1/p-1/b3-2+,5-4-;

InChI Key

CHHHXKFHOYLYRE-MYGSIZLJSA-M

Canonical SMILES

CC=CC=CC(=O)[O-].[K+]

Isomeric SMILES

C/C=C/C=C\C(=O)[O-].[K+]

Cis,trans-Sorbic acid, potassium salt, also known as potassium sorbate, is the potassium salt of sorbic acid with the chemical formula C6H7KO2\text{C}_6\text{H}_7\text{KO}_2. It appears as a white crystalline powder that is highly soluble in water, making it an effective preservative in various applications. Potassium sorbate is widely recognized for its role in food preservation, particularly in inhibiting the growth of molds and yeasts. The compound is derived from sorbic acid, which was first isolated from the berries of the rowan tree (Sorbus aucuparia) in the 19th century .

, primarily involving its carboxylate group. When dissolved in water, it dissociates into potassium ions and sorbate ions. The antimicrobial activity of potassium sorbate is attributed to its ability to inhibit the growth of microorganisms by interfering with their metabolic processes. This includes inhibiting fatty acid synthesis and disrupting cell membrane integrity .

In acidic conditions, potassium sorbate can convert back to sorbic acid, which is the active form responsible for its antimicrobial properties. The effectiveness of potassium sorbate as a preservative is highest at a pH below 6.5 .

Potassium sorbate exhibits significant antimicrobial activity against various fungi and yeasts, including species such as Candida and Aspergillus. Its mechanism involves disrupting cellular functions by inhibiting enzymes crucial for energy production and cellular respiration . Studies have shown that while it is generally regarded as safe for consumption at low concentrations (typically 0.025% to 0.1% in food), higher concentrations can lead to cytotoxic effects and irritation to skin and mucous membranes .

The synthesis of cis,trans-sorbic acid, potassium salt typically involves two main steps:

  • Production of Sorbic Acid: Sorbic acid is synthesized through the condensation of crotonaldehyde with ketene or via other methods involving malonic acid and crotonaldehyde.
  • Neutralization: The synthesized sorbic acid is then neutralized with potassium hydroxide to produce potassium sorbate. This process yields a product that retains the antimicrobial properties of sorbic acid while enhancing solubility and stability in various applications .

Potassium sorbate is primarily used as a food preservative under the E number E202. Its applications include:

  • Food Industry: Used in cheese, yogurt, dried fruits, baked goods, and beverages to prevent spoilage from molds and yeasts.
  • Wine Production: Prevents refermentation by inhibiting yeast activity after fermentation has ceased.
  • Personal Care Products: Acts as a preservative in cosmetics and toiletries to extend shelf life.
  • Pharmaceuticals: Utilized in some formulations to prevent microbial growth .

Research indicates that potassium sorbate interacts with various enzymes involved in microbial metabolism. It inhibits key metabolic pathways such as glycolysis and fatty acid synthesis, leading to reduced growth rates of sensitive microorganisms. Additionally, some strains of molds and yeasts have developed mechanisms to detoxify sorbates through decarboxylation processes, producing compounds like pentadiene that can impart undesirable odors .

Safety assessments have shown that while potassium sorbate has low toxicity levels for mammals, its potential genotoxicity at high concentrations warrants careful regulation in food products .

Cis,trans-sorbic acid, potassium salt shares similarities with other compounds used for similar purposes. Below are some comparable compounds:

Compound NameChemical FormulaProperties & Uses
Sorbic AcidC6H8O2\text{C}_6\text{H}_8\text{O}_2Natural preservative; less soluble than its salts
Sodium SorbateC6H7NaO2\text{C}_6\text{H}_7\text{NaO}_2Water-soluble; used similarly as a food preservative
Calcium SorbateC12H14CaO4\text{C}_{12}\text{H}_{14}\text{CaO}_4Less soluble; used in various food products
Benzoic AcidC7H6O\text{C}_7\text{H}_6\text{O}Antimicrobial; used in acidic foods
Propionic AcidC3H6O2\text{C}_3\text{H}_6\text{O}_2Used primarily as a mold inhibitor in baked goods

Uniqueness

Cis,trans-sorbic acid, potassium salt stands out due to its high solubility compared to other preservatives like sorbic acid itself. This property allows for easier incorporation into aqueous food systems without altering pH significantly. Additionally, its relatively low toxicity profile makes it preferable over synthetic alternatives like certain nitrites or sulfites which may pose health risks at higher concentrations .

Hydrogen Bond Acceptor Count

2

Exact Mass

150.00831095 g/mol

Monoisotopic Mass

150.00831095 g/mol

Heavy Atom Count

9

Dates

Modify: 2024-08-10

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